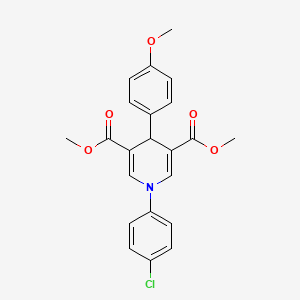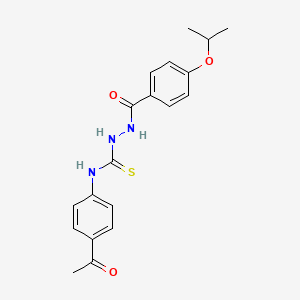![molecular formula C21H26N2O4S B3525264 N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B3525264.png)
N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide
Descripción general
Descripción
N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a tert-butylsulfamoyl group attached to another phenyl ring, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Sulfamoylation: The tert-butylsulfamoyl group can be introduced via a reaction between the phenyl ring and tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with propanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield acetic acid derivatives, while reduction of the amide bond may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-acetylphenyl)-3-phenylpropanamide: Lacks the tert-butylsulfamoyl group, which may result in different chemical and biological properties.
N-(3-acetylphenyl)-3-[4-methylsulfamoyl]phenyl]propanamide: Contains a methylsulfamoyl group instead of a tert-butylsulfamoyl group, potentially affecting its steric and electronic characteristics.
Uniqueness
N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide is unique due to the presence of both the acetyl and tert-butylsulfamoyl groups, which may confer specific reactivity and biological activity not observed in similar compounds.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(24)17-6-5-7-18(14-17)22-20(25)13-10-16-8-11-19(12-9-16)28(26,27)23-21(2,3)4/h5-9,11-12,14,23H,10,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECLQXBQKTLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3525188.png)
![2-(5-bromo-2-furoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B3525192.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3525194.png)
![2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3525199.png)
![8-CHLORO-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3525230.png)
![2-[[5-[(4-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3525236.png)
![methyl 2-{[(3,4-dimethylphenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B3525247.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide](/img/structure/B3525255.png)
![ethyl 3-{4,8-dimethyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B3525260.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3525271.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B3525288.png)
![N-(2,3-dichlorophenyl)-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B3525296.png)
